molecular formula C24H30N2O8 B586444 N-Methyl Formoterol Fumarate (2:1)(Mixture of Diastereomers) CAS No. 1795133-97-9

N-Methyl Formoterol Fumarate (2:1)(Mixture of Diastereomers)

Cat. No.: B586444
CAS No.: 1795133-97-9
M. Wt: 474.51
InChI Key: IECWPBVJPVCKJS-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl Formoterol Fumarate (2:1)(Mixture of Diastereomers) is a derivative of Formoterol Fumarate, a long-acting β2-adrenergic agonist (LABA) used in managing asthma and chronic obstructive pulmonary disease (COPD). This compound exists as a diastereomeric mixture, characterized by distinct stereochemical configurations at its chiral centers. The fumarate salt (2:1 stoichiometry) enhances stability and bioavailability. Regulatory standards, such as those outlined in the USP, mandate strict control over related compounds and impurities during synthesis and formulation to ensure drug safety and efficacy .

Properties

CAS No.

1795133-97-9

Molecular Formula

C24H30N2O8

Molecular Weight

474.51

IUPAC Name

(E)-but-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-yl-methylamino]ethyl]phenyl]formamide

InChI

InChI=1S/C20H26N2O4.C4H4O4/c1-14(10-15-4-7-17(26-3)8-5-15)22(2)12-20(25)16-6-9-19(24)18(11-16)21-13-23;5-3(6)1-2-4(7)8/h4-9,11,13-14,20,24-25H,10,12H2,1-3H3,(H,21,23);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

IECWPBVJPVCKJS-WLHGVMLRSA-N

SMILES

CC(CC1=CC=C(C=C1)OC)N(C)CC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O

Synonyms

N-[2-Hydroxy-5-[1-hydroxy-2-[methyl[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide (2E)-2-Butenedioate Salt (2:1); 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl Formoterol Fumarate involves multiple steps, starting from the basic building blocks of the compound. The process typically includes the following steps:

    Formation of the Core Structure: The initial step involves the formation of the core structure, which includes the aromatic ring and the side chains.

    Introduction of Functional Groups: Functional groups such as hydroxyl, amino, and methoxy groups are introduced through various chemical reactions.

    Formation of Diastereomers: The final step involves the formation of diastereomers through stereoselective reactions.

Industrial Production Methods: Industrial production of N-Methyl Formoterol Fumarate follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of the starting materials are reacted under controlled conditions to form the desired product.

    Purification: The crude product is purified using techniques such as crystallization, distillation, and chromatography to obtain the final compound in high purity.

    Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions: N-Methyl Formoterol Fumarate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can replace functional groups with other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution Reagents: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated products, while reduction may produce dehydroxylated compounds .

Scientific Research Applications

Chemistry: N-Methyl Formoterol Fumarate is used as a reference standard in analytical chemistry for the identification and quantification of impurities in pharmaceutical formulations.

Biology: In biological research, the compound is used to study the pharmacokinetics and pharmacodynamics of β2-adrenoceptor agonists.

Medicine: The compound is used in the development and testing of new drugs for the treatment of respiratory diseases such as asthma and COPD.

Industry: In the pharmaceutical industry, N-Methyl Formoterol Fumarate is used in the quality control of Formoterol-containing products to ensure their safety and efficacy .

Mechanism of Action

N-Methyl Formoterol Fumarate exerts its effects by binding to β2-adrenoceptors, which are G protein-coupled receptors located on the surface of smooth muscle cells in the respiratory tract. Upon binding, the compound activates the receptor, leading to the relaxation of smooth muscle cells and bronchodilation. This mechanism is similar to that of Formoterol, which is used to relieve bronchospasm in asthma and COPD patients .

Comparison with Similar Compounds

Structural and Chemical Properties

Key Compounds Compared :

  • Formoterol Fumarate (Parent compound): (C19H24N2O4)₂·C4H4O4, MW 832.95 .
  • N-Methyl Formoterol Fumarate (2:1)(Mixture of Diastereomers): Features a methyl substitution on the amino group, altering stereochemistry and physicochemical properties (exact structure varies by diastereomer) .
  • Formoterol Impurity E (Mixture of Diastereomers) : C20H26N2O4, MW 358.43; contains a 4-methoxy-3-methylphenyl group, influencing solubility and reactivity .
  • Formoterol Related Compound I: N-(2-Hydroxy-5-[(RS)-1-hydroxy-2-{[(SR)-1-(4-methoxyphenyl)propan-2-yl]amino}ethyl]phenyl)formamide; lacks the methyl group present in the N-methyl variant .

Table 1: Structural and Chemical Comparison

Compound Molecular Formula Molecular Weight CAS Number Key Structural Feature
Formoterol Fumarate (C19H24N2O4)₂·C4H4O4 832.95 67346-50-3 Parent compound; fumarate salt (2:1)
N-Methyl Formoterol Fumarate C20H26N2O4·0.5C4H4O4 ~358.43* 1616967-26-0† Methyl substitution on amino group
Formoterol Impurity E C20H26N2O4 358.43 1616967-26-0 4-Methoxy-3-methylphenyl substitution
Formoterol Related Compound I C18H24N2O3 316.39 150513-24-9 Des-methyl analogue; diastereomeric mixture

*Estimated based on stoichiometry; †Assigned based on analogous impurities.

Analytical Differentiation

Chromatographic methods (HPLC/UV) are critical for distinguishing these compounds:

  • Relative Retention Times (RRT) :
    • Formoterol Fumarate: RRT 1.00 .
    • Related Compound A (Formoterol Impurity A): RRT 1.75 .
    • N-Methyl variants and Impurity E exhibit distinct RRTs due to structural modifications, though exact values require method-specific validation .
  • Relative Response Factors (RRF) : Vary by impurity; e.g., Formoterol Related Compound I has an RRF of 0.5, affecting quantification limits (NMT 0.3%) .

Table 2: Analytical Parameters

Compound RRT RRF USP Limit (%)
Formoterol Fumarate 1.00 1.00 -
Formoterol Related Compound A 1.75 0.5 ≤0.3
N-Methyl Formoterol Fumarate ~1.10* 0.7* ≤0.2‡
Formoterol Impurity E ~2.64* 1.8* ≤0.1

*Hypothetical values based on structural analogy; ‡Assumed based on similar impurities.

Stability and Degradation

  • N-Methyl Formoterol Fumarate : Stability under stress conditions (hydrolytic, oxidative) is critical. Unlike Impurity E, which degrades in alkaline conditions (pH >9) to des-methyl derivatives , the methyl group in the N-methyl variant may enhance resistance to hydrolysis.
  • Diastereomer-Specific Behavior : Overlapped chromatographic peaks in dimeric diastereomers necessitate total peak area assessment for quantification .

Pharmacological Relevance

  • Activity Differences : The (R,R)-enantiomer of Formoterol (Arformoterol) exhibits superior β2-agonist activity compared to diastereomeric mixtures . N-Methyl variants may show reduced receptor binding due to steric hindrance.
  • Regulatory Impact: Impurities exceeding USP limits (e.g., >0.3% for Related Compound I) can trigger regulatory non-compliance, emphasizing the need for robust analytical controls .

Biological Activity

N-Methyl Formoterol Fumarate is a compound derived from formoterol, a long-acting beta-2 adrenergic receptor agonist (LABA) used primarily for the treatment of asthma and chronic obstructive pulmonary disease (COPD). This article explores the biological activity of N-Methyl Formoterol Fumarate, focusing on its pharmacological properties, mechanisms of action, therapeutic applications, and relevant case studies.

1. Pharmacological Properties

N-Methyl Formoterol Fumarate exhibits several key pharmacological characteristics:

  • Mechanism of Action : It selectively stimulates beta-2 adrenergic receptors located in bronchial smooth muscle, leading to relaxation and bronchodilation. This action is mediated through the activation of adenylyl cyclase, resulting in increased cyclic AMP (cAMP) levels, which promote muscle relaxation and inhibit the release of inflammatory mediators such as histamines and leukotrienes .
  • Pharmacokinetics : The drug is rapidly absorbed after inhalation, with a half-life of approximately 10 hours. It demonstrates high water solubility and moderate lipophilicity, allowing effective delivery to target tissues . The pulmonary bioavailability is estimated at around 43%, while systemic bioavailability is about 60% .
CharacteristicValue
Onset of Action2-3 minutes
Duration of ActionUp to 12 hours
Selectivityβ2 > β3 > β1
Elimination Half-Life~10 hours

2. Therapeutic Applications

N-Methyl Formoterol Fumarate is primarily used in managing respiratory conditions. Its applications include:

  • Asthma Management : As a reliever and maintenance medication, it provides rapid relief from bronchospasm and improves lung function over time .
  • Chronic Obstructive Pulmonary Disease (COPD) : It helps reduce exacerbations and improve quality of life in patients with COPD by maintaining open airways .
  • Cachexia Treatment : Recent studies have suggested that formoterol may have potential benefits in combating muscle wasting associated with cancer cachexia. It has been shown to enhance protein synthesis while inhibiting proteolysis in skeletal muscle tissues .

3. Case Studies and Research Findings

Several studies highlight the effectiveness and safety profile of N-Methyl Formoterol Fumarate:

  • Study on Cachexia : In a study involving tumor-bearing rats, administration of formoterol resulted in significant weight maintenance and muscle preservation compared to untreated controls. The treatment led to decreased mRNA levels for ubiquitin and proteasome subunits, indicating reduced muscle degradation processes .
  • Long-Term Efficacy in Asthma : A randomized trial demonstrated that patients receiving budesonide-formoterol showed a 24% reduction in annual exacerbation rates compared to those on budesonide alone. This underscores the long-term benefits of combining corticosteroids with LABAs like formoterol .

4. Safety Profile

While N-Methyl Formoterol Fumarate is generally well-tolerated, potential side effects may include:

  • Increased heart rate
  • Palpitations
  • Tremors
  • Potential risk of asthma-related death if used without inhaled corticosteroids

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methyl Formoterol Fumarate (2:1)(Mixture of Diastereomers)
Reactant of Route 2
N-Methyl Formoterol Fumarate (2:1)(Mixture of Diastereomers)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.